2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine

Catalog No.
S14024525
CAS No.
M.F
C11H12F3NO2
M. Wt
247.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trif...

Product Name

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3,3-trifluoropropan-1-amine

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8(6-15)7-1-2-9-10(5-7)17-4-3-16-9/h1-2,5,8H,3-4,6,15H2

InChI Key

FEJHGXZVYMSKQS-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(CN)C(F)(F)F

2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine is an organic compound characterized by its unique structural features, which include a dihydrobenzo[b][1,4]dioxin ring and a trifluoropropan-1-amine moiety. This compound has garnered attention due to its potential applications in various fields, particularly in medicinal chemistry and material sciences. Its molecular formula is C11H12F3NO2C_{11}H_{12}F_{3}NO_{2} with a molecular weight of approximately 247.21 g/mol.

  • Oxidation: This process can convert the amine group into corresponding oxides or other functional groups.
  • Reduction: The compound can be reduced to yield different amines or alcohols.
  • Substitution: The trifluoropropan-1-amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common Reagents and Conditions

Reactions involving 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine typically utilize reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions are usually controlled to maintain stability and minimize side reactions.

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. Oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of derivatives with altered biological or chemical properties.

Research indicates that 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine exhibits significant biological activities. Preliminary studies suggest potential antibacterial and antifungal properties. The mechanism of action is believed to involve interaction with specific enzymes or receptors within microbial cells, leading to inhibition of growth or metabolism.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes. One common method includes reacting 2,3-dihydrobenzo[b][1,4]dioxin-6-carboxaldehyde with appropriate amines under controlled conditions. This reaction often employs molecular sieves and solvents like toluene to facilitate the reaction and enhance yields. Purification techniques such as flash chromatography are commonly used to isolate the final product.

Industrial Production Methods

For industrial applications, larger-scale synthesis may utilize automated reactors and continuous flow systems to optimize yield and purity. These methods allow for more efficient production while minimizing waste and improving safety.

The compound has several notable applications:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for its potential therapeutic effects against various pathogens.
  • Medicine: Ongoing research aims to explore its efficacy as a drug candidate.
  • Industry: Utilized in developing new materials and chemical processes due to its unique properties.

Studies on the interactions of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine with biological targets reveal its potential as an enzyme inhibitor. Specific pathways affected by this compound may include those involved in microbial resistance mechanisms. Further research is needed to elucidate the exact molecular targets and pathways influenced by this compound.

Several compounds share structural similarities with 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine:

Similar Compounds

  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
  • 4-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)thiazole-2-thiol

Uniqueness

What distinguishes 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3,3,3-trifluoropropan-1-amine from these similar compounds is its unique combination of a dihydrobenzo[b][1,4]dioxin ring fused with a trifluoropropan amine group. This structural uniqueness imparts distinct chemical reactivity and biological properties that are valuable for research and industrial applications.

XLogP3

1.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

247.08201311 g/mol

Monoisotopic Mass

247.08201311 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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